molecular formula C12H17NO3 B13668901 Ethyl 2-amino-4-isopropoxybenzoate

Ethyl 2-amino-4-isopropoxybenzoate

Cat. No.: B13668901
M. Wt: 223.27 g/mol
InChI Key: UZLDNZRVNMKPQW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-isopropoxybenzoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-isopropoxybenzoate typically involves the esterification of 2-amino-4-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-isopropoxybenzoic acid+ethanolacid catalystethyl 2-amino-4-isopropoxybenzoate+water\text{2-amino-4-isopropoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-4-isopropoxybenzoic acid+ethanolacid catalyst​ethyl 2-amino-4-isopropoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Ethyl 2-amino-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-isopropoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-5-ethoxy-4-isopropoxybenzoate: Similar structure but with an additional ethoxy group.

    Ethyl 4-amino benzoate: Lacks the isopropoxy group, making it less hydrophobic.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)10-6-5-9(7-11(10)13)16-8(2)3/h5-8H,4,13H2,1-3H3

InChI Key

UZLDNZRVNMKPQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC(C)C)N

Origin of Product

United States

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